1-[4-(2-methoxyphenoxy)butyl]pyrrolidine
Description
1-[4-(2-Methoxyphenoxy)butyl]pyrrolidine is a pyrrolidine derivative featuring a 2-methoxyphenoxy substituent attached via a four-carbon butyl chain. Pyrrolidine derivatives are widely studied for their versatility in medicinal chemistry, catalysis, and materials science due to their conformational flexibility and ability to engage in hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
1-[4-(2-methoxyphenoxy)butyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-17-14-8-2-3-9-15(14)18-13-7-6-12-16-10-4-5-11-16/h2-3,8-9H,4-7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGANDQJMVDQNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-methoxyphenoxy)butyl]pyrrolidine typically involves the following steps:
Preparation of 2-methoxyphenol: This can be synthesized from phenol through methylation using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Formation of 4-(2-methoxyphenoxy)butyl bromide: This intermediate is prepared by reacting 2-methoxyphenol with 1,4-dibromobutane in the presence of a base like potassium carbonate.
Nucleophilic substitution: The final step involves the reaction of 4-(2-methoxyphenoxy)butyl bromide with pyrrolidine under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-methoxyphenoxy)butyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The compound can be reduced to remove the methoxy group or to alter the pyrrolidine ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include 1-[4-(2-hydroxyphenoxy)butyl]pyrrolidine or 1-[4-(2-formylphenoxy)butyl]pyrrolidine.
Reduction: Products may include 1-[4-(2-hydroxyphenoxy)butyl]pyrrolidine or 1-butylpyrrolidine.
Substitution: Products depend on the nucleophile used, such as 1-[4-(2-aminophenoxy)butyl]pyrrolidine.
Scientific Research Applications
1-[4-(2-methoxyphenoxy)butyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-methoxyphenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenoxy group can interact with hydrophobic pockets, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives
Functional and Pharmacological Differences
- Antiarrhythmic Activity: Compounds with methoxyphenoxy-ethylamino linkers, such as those in , exhibit α1/α2/β1-adrenoceptor binding and antiarrhythmic effects, suggesting that the 2-methoxyphenoxy group may enhance cardiovascular targeting .
- Reactivity: β-O-4 bond cleavage studies in lignin model compounds () reveal that methoxyphenoxy groups adjacent to hydroxy or ketone functionalities undergo alkaline degradation. This suggests that the stability of this compound under basic conditions may depend on its substitution pattern and neighboring functional groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
